molecular formula C11H13NO2 B3055372 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene CAS No. 64278-18-8

1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene

Cat. No.: B3055372
CAS No.: 64278-18-8
M. Wt: 191.23 g/mol
InChI Key: QUPKLTSPCMNBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene is an organic compound belonging to the indene family It is characterized by a fused ring structure with a nitro group at the 5-position and two methyl groups at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene can be synthesized through several methods. One common approach involves the nitration of 1,1-dimethyl-2,3-dihydro-1H-indene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes, which offer better control over reaction conditions and product quality. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of 1,1-dimethyl-5-amino-2,3-dihydro-1H-indene.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in electron transfer reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

    1,1-Dimethyl-2,3-dihydro-1H-indene: Lacks the nitro group, resulting in different chemical reactivity and biological properties.

    5-Nitro-2,3-dihydro-1H-indene: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.

Uniqueness: 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene is unique due to the presence of both nitro and dimethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,3-dimethyl-6-nitro-1,2-dihydroindene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)6-5-8-7-9(12(13)14)3-4-10(8)11/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPKLTSPCMNBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498417
Record name 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64278-18-8
Record name 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene
Reactant of Route 2
1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene
Reactant of Route 3
1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene
Reactant of Route 4
1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene
Reactant of Route 5
1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene
Reactant of Route 6
1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.